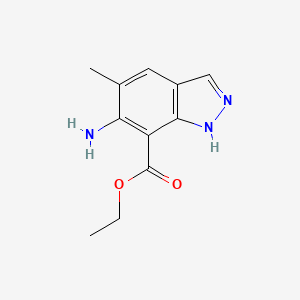![molecular formula C19H15N3OS2 B2788651 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 892362-50-4](/img/structure/B2788651.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIC-02, also known as “N-(2-chloroethyl)-N’-isopropyl-2-nitroethene-1,1-diamine,” is a chemical compound with diverse applications. It falls within the category of organic nitrogen compounds and has attracted scientific interest due to its unique properties.
Preparation Methods
Synthetic Routes::
Alkylation Reaction:
Industrial Production:
Chemical Reactions Analysis
Types of Reactions::
Oxidation: NIC-02 can undergo oxidation reactions, leading to the formation of nitroso derivatives.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions occur at the chloroethyl group.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Alkylating agents (e.g., alkyl halides) in the presence of a base.
- Reduction produces the primary amine derivative of NIC-02.
- Substitution leads to various alkylated derivatives.
Scientific Research Applications
NIC-02 finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying cellular processes and interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- NIC-02’s mechanism of action involves interactions with specific molecular targets.
- It may affect cellular signaling pathways or enzyme activity.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- NIC-02 stands out due to its unique combination of functional groups.
- Similar compounds include related nitroalkanes and alkylating agents.
Remember that NIC-02’s applications and properties continue to be explored, making it an intriguing subject for scientific investigation .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-16(25-18(21-11)12-6-3-2-4-7-12)17(23)22-19-14(10-20)13-8-5-9-15(13)24-19/h2-4,6-7H,5,8-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRXDSYKFAERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-chloro-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2788569.png)
![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2788570.png)
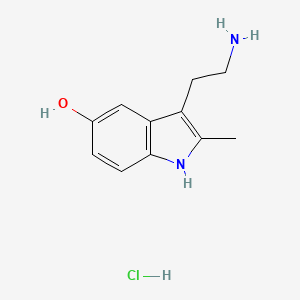


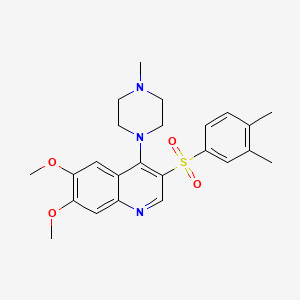

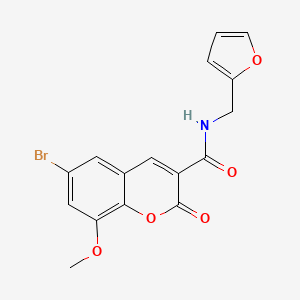
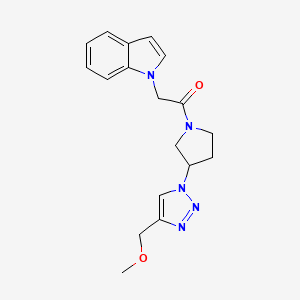
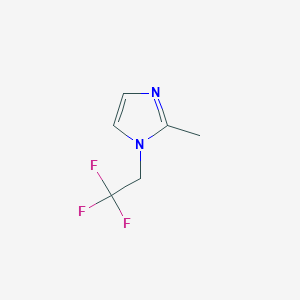

![N-[1-(propan-2-yl)piperidin-4-yl]formamide](/img/structure/B2788584.png)
